2-acetamido-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetamido-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound characterized by the presence of an acetamido group, a furan ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones
Reduction: Piperidine derivatives
Substitution: Various substituted acetamido derivatives
Scientific Research Applications
2-acetamido-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-acetamido-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and pyridine rings play a crucial role in the binding affinity and specificity of the compound. The acetamido group can form hydrogen bonds with target molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
2-acetamido-N-((6-(pyridin-3-yl)methyl)acetamide): Lacks the furan ring, which may affect its binding properties and reactivity.
2-acetamido-N-((6-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide): Contains a thiophene ring instead of a furan ring, which can influence its electronic properties and reactivity.
Uniqueness
2-acetamido-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide is unique due to the presence of both furan and pyridine rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in scientific research and industry.
Biological Activity
2-acetamido-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and implications for drug development.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the functionalization of the furan and pyridine rings, followed by the introduction of the acetamido group. Reaction conditions such as temperature, solvents, and catalysts are critical for achieving high yields and purity.
Synthetic Route Overview
- Formation of Furan-Pyridine Moiety : This step may involve coupling reactions such as Suzuki-Miyaura coupling.
- Acetamido Group Introduction : The acetamido group is introduced through acylation reactions.
- Purification : Techniques like recrystallization or chromatography are employed to purify the final product.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of furan and pyridine have been shown to inhibit various bacterial strains, suggesting that this compound may possess comparable antimicrobial properties .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyridine-based compounds. For example, a related compound activated apoptotic cell death in MCF-7 breast cancer cells, indicating that structural motifs within this class can influence cytotoxicity against cancer cells . This suggests that this compound could be further investigated for similar effects.
The mechanisms underlying the biological activities of these compounds often involve:
- Inhibition of Enzymatic Activity : Pyridine derivatives can act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Induction of Apoptosis : Some compounds induce programmed cell death in malignant cells, a desirable property in cancer therapeutics.
Case Studies
- Antiviral Activity : A study on N-Heterocycles demonstrated promising antiviral effects against various viruses, suggesting that similar derivatives may exhibit antiviral properties .
- Cytotoxicity Assays : In vitro assays have shown that certain furan-containing compounds exhibit low cytotoxicity while effectively inhibiting cell proliferation in cancer models .
Research Findings
Properties
IUPAC Name |
2-acetamido-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-10(18)15-9-14(19)17-8-11-4-5-12(16-7-11)13-3-2-6-20-13/h2-7H,8-9H2,1H3,(H,15,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETKDLJLQGDSLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NCC1=CN=C(C=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.